Benzenesulfonyl chloride, 4-(phenylazo)-
Overview
Description
“Benzenesulfonyl chloride, 4-(phenylazo)-” is an organic compound with the molecular formula C12H9ClN2O2S . It is also known as p-Arsanilic acid or p-ASA.
Molecular Structure Analysis
The molecular structure of “Benzenesulfonyl chloride, 4-(phenylazo)-” is represented by the linear formula C12H9ClN2O2S . Its molecular weight is 280.73 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “Benzenesulfonyl chloride, 4-(phenylazo)-” are not detailed in the searched resources, benzenesulfonyl chloride compounds are known to react with compounds containing reactive N-H and O-H bonds . They are mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis
“Benzenesulfonyl chloride, 4-(phenylazo)-” is a colorless to slightly yellow solid . It is very irritating to skin, eyes, and mucous membranes and may emit toxic fumes when heated to high temperatures .Scientific Research Applications
Synthesis and Antibacterial Activity
Research demonstrates the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, starting from benzenesulfonyl chloride. These compounds have shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria, highlighting their potential as leads for developing new antibacterial agents (Khalid et al., 2016).
Chiral Compounds Synthesis
Another study focused on the synthesis of novel chiral compounds using benzenesulfonyl chloride, demonstrating the chemical versatility and potential application of this compound in creating chiral materials for various scientific applications (Al–Douh, 2012).
Bio-Potent Sulfonamides
Sulfonamides with significant bioactivity were synthesized through the condensation of substituted benzenesulfonyl chlorides, showcasing the role of this compound in developing bioactive materials with potential pharmaceutical applications (Dineshkumar & Thirunarayanan, 2019).
Mechanistic Insights into Chemical Reactions
A study provided insights into the hydrolysis reactions of benzenesulfonyl chlorides, offering a deeper understanding of the chemical mechanisms and the influence of molecular structure on these reactions, which is crucial for designing more efficient chemical processes (Yamabe et al., 2014).
Advanced Materials Synthesis
The palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives for the regioselective synthesis of β-arylated thiophenes highlights an application in materials science, particularly in the development of electronic and photonic materials (Yuan & Doucet, 2014).
Safety And Hazards
properties
IUPAC Name |
4-phenyldiazenylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZPVORQYDKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069247 | |
Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl chloride, 4-(phenylazo)- | |
CAS RN |
58359-53-8 | |
Record name | 4-(2-Phenyldiazenyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58359-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azobenzene-4-sulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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